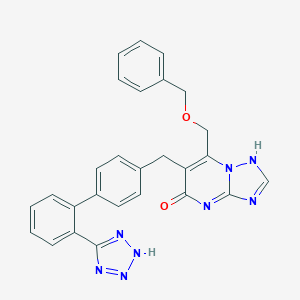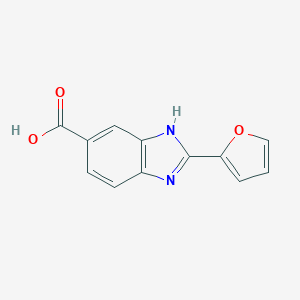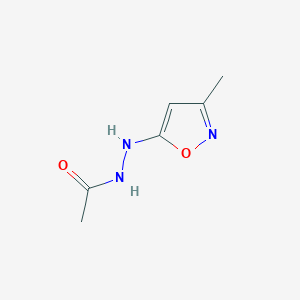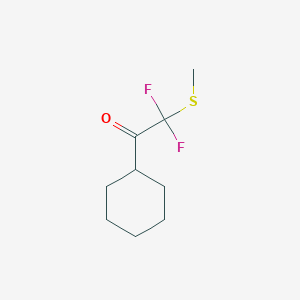
1-Cyclohexyl-2,2-difluoro-2-(methylthio)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2,2-difluoro-2-(methylthio)-ethanone, commonly known as CF3DME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CF3DME belongs to the family of ketones and is known for its unique chemical properties, which make it an ideal candidate for use in scientific research.
Mechanism Of Action
The mechanism of action of CF3DME is not well understood, but it is believed to be due to its ability to interact with biological molecules, such as proteins and enzymes. CF3DME has been shown to inhibit the activity of certain enzymes, which may be responsible for its potential therapeutic effects.
Biochemical And Physiological Effects
CF3DME has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. CF3DME has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
CF3DME has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. However, CF3DME is also highly reactive and can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on CF3DME. One area of interest is the development of new synthetic methods for CF3DME and related compounds. Another area of interest is the investigation of the mechanism of action of CF3DME and its potential therapeutic applications. Additionally, the development of new materials based on CF3DME may have important applications in fields such as electronics and optics.
In conclusion, CF3DME is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique chemical properties make it an ideal candidate for use in scientific research. Further research on CF3DME and related compounds is needed to fully understand its potential applications and mechanisms of action.
Synthesis Methods
The synthesis of CF3DME involves the reaction of cyclohexylmagnesium bromide with 2,2-difluoro-1-(methylthio)ethanone. This reaction results in the formation of CF3DME, which can be purified and isolated using standard laboratory techniques.
Scientific Research Applications
CF3DME has been extensively studied for its potential applications in various fields of research. It has been used as a reagent in organic synthesis, as a precursor for the synthesis of other compounds, and as a starting material for the preparation of pharmaceuticals. CF3DME has also been used in the development of novel materials, such as polymers and liquid crystals.
properties
CAS RN |
170654-39-4 |
|---|---|
Product Name |
1-Cyclohexyl-2,2-difluoro-2-(methylthio)-ethanone |
Molecular Formula |
C9H14F2OS |
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-cyclohexyl-2,2-difluoro-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H14F2OS/c1-13-9(10,11)8(12)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
InChI Key |
JUVZFIGVMSGOAN-UHFFFAOYSA-N |
SMILES |
CSC(C(=O)C1CCCCC1)(F)F |
Canonical SMILES |
CSC(C(=O)C1CCCCC1)(F)F |
synonyms |
Ethanone, 1-cyclohexyl-2,2-difluoro-2-(methylthio)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
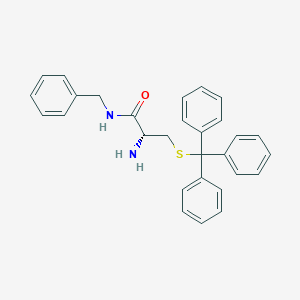
![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)
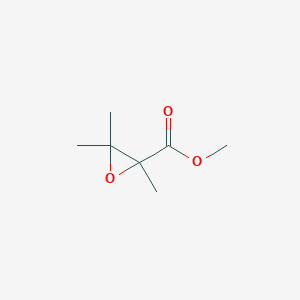

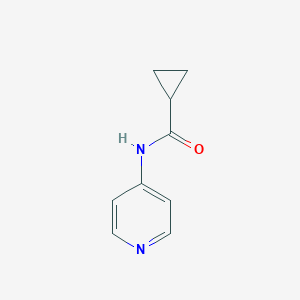
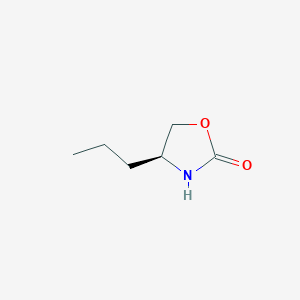
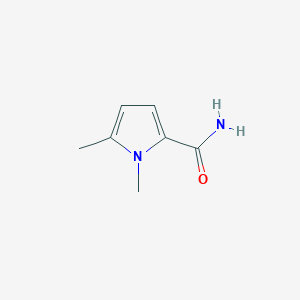
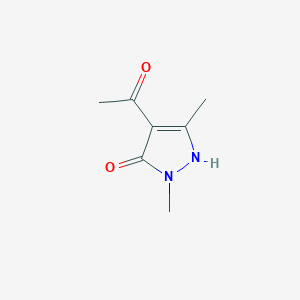
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
